3-Cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound classified within the pyrazolopyridine family. This compound showcases a unique molecular architecture that combines a pyrazole ring fused to a pyridine ring, with various substituents that enhance its chemical properties and biological activities. It is recognized for its potential applications in medicinal chemistry, particularly in drug development aimed at treating various diseases, including cancer and inflammation .
The synthesis of 3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves several key steps:
3-Cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can participate in various chemical reactions:
Pyrazolo[3,4-b]pyridines represent a privileged scaffold in medicinal chemistry due to their remarkable structural resemblance to purine bases adenine and guanine. This bioisosteric relationship enables these bicyclic heterocycles to participate in critical biological interactions, particularly with enzymes and receptors that recognize purine motifs [3]. The scaffold exhibits two possible tautomeric forms (1H and 2H), with the 1H-isomer demonstrating significantly greater stability (37.03 kJ/mol higher than the 2H-tautomer) due to its ability to maintain aromaticity in both rings simultaneously [3]. This electronic configuration creates multiple sites for strategic substitution (N1, C3, C4, C5, C6), allowing medicinal chemists to fine-tune molecular properties for target engagement. The structural versatility of this scaffold is evidenced by the existence of over 300,000 described 1H-pyrazolo[3,4-b]pyridine derivatives documented in more than 5,500 scientific references and 2,400 patents [3]. Recent applications extend beyond pharmaceuticals into agrochemicals (as herbicides and fungicides) and materials science (as chemosensors and corrosion inhibitors) [8], demonstrating the multidisciplinary utility of this core structure.
The journey of pyrazolo[3,4-b]pyridines began in 1908 with Ortoleva's synthesis of the first monosubstituted derivative (R₃ = Ph) via treatment of diphenylhydrazone and pyridine with iodine [3]. Significant expansion occurred in 1911 when Bulow developed N-phenyl-3-methyl substituted derivatives using 1-phenyl-3-methyl-5-amino-pyrazole and 1,3-diketones in glacial acetic acid [3]. The patent landscape has dramatically intensified in recent decades, with pyrazolo[3,4-b]pyridine derivatives featuring prominently in intellectual property covering diverse therapeutic areas:
Table 1: Notable Patent Applications of Pyrazolo[3,4-b]Pyridine Derivatives
Patent Number | Therapeutic Focus | Key Structural Features | Biological Target |
---|---|---|---|
WO2005090353A1 | PDE4 inhibitors for COPD, asthma | Ethyl, cyclopropyl, fluorophenyl substitutions | Phosphodiesterase-4 enzyme |
WO2013037390A1 | Kinase inhibitors for cancer | 4-Hydroxyphenyl, styryl modifications | Protein Kinase C isoforms |
The period from 2012 onward witnessed an explosion of patent activity, with 54% of references (1,413 patents) emerging during this timeframe [3]. This intellectual property surge reflects the scaffold's growing importance in drug discovery, further validated by two FDA-approved drugs: riociguat (Adempas®, 2013) for pulmonary hypertension and vericiguat (Verquvo®, 2021) for heart failure [8]. These clinical successes have cemented the scaffold's position in modern medicinal chemistry, particularly for targeting enzymatic functions in cardiovascular and inflammatory diseases.
The specific substitution pattern in 3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid represents a strategic molecular design informed by structure-activity relationship studies. The 2-fluorophenyl group at N1 provides optimal steric bulk and electronic properties for kinase binding pockets, with the ortho-fluorine atom preventing undesirable metabolic oxidation while maintaining planar geometry crucial for π-stacking interactions [5] [7]. The cyclopropyl moiety at C3 serves multiple functions: its high bond strength (115 kcal/mol) enhances metabolic stability compared to straight-chain alkyl groups, its significant lipophilic character (π = 0.60) improves membrane permeability, and its pronounced steric demand (Es = -0.21 J/mol) provides optimal spatial occupancy in hydrophobic binding cavities [8]. The ethyl group at C6 offers a balance of hydrophobicity and conformational flexibility, enabling adaptive binding to enzyme active sites without excessive desolvation penalties. The C4-carboxylic acid serves as a versatile handle for further derivatization into amides, esters, or ketones, as demonstrated by the existence of a morpholine-4-yl methanone derivative documented in PubChem (CID 45925563) [4]. This specific combination of substituents creates a molecular blueprint optimized for target engagement while maintaining synthetic accessibility.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1